1-(2-Pyridyl)vinylboronic Acid Pinacol Ester
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Overview
Description
1-(2-Pyridyl)vinylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridyl)vinylboronic Acid Pinacol Ester typically involves the reaction of 2-bromopyridine with vinylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are employed.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: Pyridine derivatives.
Scientific Research Applications
1-(2-Pyridyl)vinylboronic Acid Pinacol Ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Pyridyl)vinylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity and selectivity profiles.
Vinylboronic Acid Pinacol Ester: Another boronic ester used in coupling reactions, offering different synthetic advantages.
Uniqueness: 1-(2-Pyridyl)vinylboronic Acid Pinacol Ester is unique due to its stability and reactivity, particularly in forming carbon-carbon bonds with high efficiency and selectivity. Its pyridyl group also imparts distinct electronic properties, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C13H18BNO2 |
---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H18BNO2/c1-10(11-8-6-7-9-15-11)14-16-12(2,3)13(4,5)17-14/h6-9H,1H2,2-5H3 |
InChI Key |
KQASOZNRTMHLMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=N2 |
Origin of Product |
United States |
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